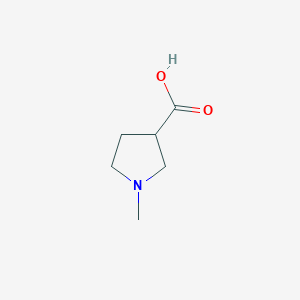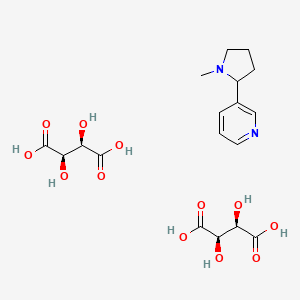
(R)-1-(3-ethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(3-ethoxyphenyl)ethanamine, also known as N-ethoxy-3-phenylpropan-1-amine, is a chemical compound that belongs to the class of phenethylamines. It is a chiral compound, which means it has two enantiomers, (R)- and (S)-. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of (R)-1-(3-ethoxyphenyl)ethanamine is not fully understood. However, it is thought to act by binding to and activating the serotonin transporter (SERT), which leads to the release of serotonin from nerve terminals. It may also interact with other neurotransmitter transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these neurotransmitters as well.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have various effects on mood, behavior, and cognition. It has also been shown to have some neuroprotective effects, possibly due to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-1-(3-ethoxyphenyl)ethanamine in lab experiments is its selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its effects on other neurotransmitters, such as norepinephrine and dopamine, may complicate the interpretation of results. Additionally, its potential neurotoxicity and other side effects need to be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on (R)-1-(3-ethoxyphenyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. It may also have applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of (R)-1-(3-ethoxyphenyl)ethanamine involves the reaction of 3-ethoxybenzaldehyde and nitroethane in the presence of a reducing agent, followed by a reductive amination step. The resulting product is then isolated and purified through recrystallization.
Applications De Recherche Scientifique
(R)-1-(3-ethoxyphenyl)ethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means it can increase the levels of these neurotransmitters in the brain. This makes it a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological processes.
Propriétés
IUPAC Name |
(1R)-1-(3-ethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGPYIRKCOZJP-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














